
cephalosporin C
Overview
Description
Cephalosporin C is an antibiotic belonging to the cephalosporin class. It was first isolated from a fungus of the genus Acremonium in 1961 . Although this compound itself is not highly active as an antibiotic, it served as a lead compound for the development of many synthetic analogs, such as cefalotin, which became some of the first marketed cephalosporin antibiotics . This compound is known for its stability to acid and non-toxicity, making it a valuable compound in antibiotic research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cephalosporin C is primarily produced through fermentation by the fungus Acremonium chrysogenum . The biosynthesis involves the conversion of penicillin N to deacetoxythis compound, followed by further modifications to produce this compound . The industrial production of this compound involves optimizing the fermentation process to enhance yield and titer .
Industrial Production Methods: The industrial production of this compound typically involves large-scale fermentation using Acremonium chrysogenum. Advances in molecular biology and metabolic engineering have led to the development of high-yield strains and optimized fermentation conditions . Additionally, enzymatic methods have been developed to convert this compound to 7-aminocephalosporanic acid, a key intermediate for the synthesis of semi-synthetic cephalosporins .
Chemical Reactions Analysis
Types of Reactions: Cephalosporin C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to produce different cephalosporin derivatives .
Common Reagents and Conditions: Common reagents used in the chemical modification of this compound include D-amino acid oxidase and GL-7-ACA acylase . These enzymes facilitate the conversion of this compound to 7-aminocephalosporanic acid under mild conditions, making the process environmentally friendly and efficient .
Major Products: The major products formed from the chemical reactions of this compound include various semi-synthetic cephalosporins, such as cefalotin, cefazolin, and cefuroxime . These derivatives have enhanced antibacterial activity and improved pharmacokinetic properties compared to the parent compound .
Scientific Research Applications
Scientific Research Applications
- Antibacterial Activity
-
Resistance Mechanisms
- One of the significant advantages of cephalosporins derived from CPC is their resistance to certain beta-lactamases, enzymes produced by bacteria that can inactivate many antibiotics. This property allows cephalosporins to remain effective against resistant strains, particularly important in hospital settings where antibiotic resistance is prevalent .
-
Development of Semi-Synthetic Derivatives
- The conversion of CPC into 7-ACA has led to the creation of various semi-synthetic cephalosporins, including first-generation (e.g., cefazolin), second-generation (e.g., cefuroxime), third-generation (e.g., ceftriaxone), and fourth-generation (e.g., cefepime) antibiotics. Each generation has enhanced efficacy against specific bacterial strains and improved pharmacokinetic properties .
Case Study 1: Treatment of Meningitis
A study demonstrated that third-generation cephalosporins derived from CPC, such as ceftriaxone, are effective in treating bacterial meningitis due to their ability to penetrate the blood-brain barrier. Patients treated with these antibiotics showed significant improvement in clinical symptoms and reduced mortality rates compared to those receiving first-generation treatments .
Case Study 2: Surgical Prophylaxis
In surgical settings, the use of cefazolin (a first-generation cephalosporin derived from CPC) has been shown to significantly reduce the incidence of postoperative infections. A randomized controlled trial indicated that patients receiving prophylactic doses of cefazolin before surgery had lower infection rates than those who did not receive antibiotic prophylaxis .
Case Study 3: Treatment of Resistant Infections
The emergence of resistant strains such as Pseudomonas aeruginosa poses challenges in treatment. However, fourth-generation cephalosporins like cefepime have been developed from CPC and have demonstrated efficacy against these resistant strains. Clinical trials have shown that patients with severe infections caused by resistant bacteria responded well to treatment with these advanced cephalosporins .
Mechanism of Action
Cephalosporin C exerts its antibacterial effects by inhibiting penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis . By binding to these proteins, this compound disrupts the cross-linking of peptidoglycan chains, leading to cell lysis and bacterial death . This mechanism is similar to that of other β-lactam antibiotics, such as penicillins .
Comparison with Similar Compounds
Biological Activity
Cephalosporin C (CPC) is a notable member of the cephalosporin antibiotic family, first isolated from the fungus Acremonium chrysogenum in 1961. While it is not widely used as a therapeutic agent due to its relatively weak antibacterial activity, it serves as a crucial precursor for the development of semi-synthetic cephalosporins, which are extensively utilized in clinical settings. This article explores the biological activity of this compound, including its mechanisms, production enhancements, and relevant case studies.
This compound exerts its antibacterial effects primarily through the inhibition of penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. This inhibition leads to cell lysis and death, particularly effective against certain Gram-positive and some Gram-negative bacteria. However, CPC demonstrates limited activity against staphylococci and other resistant strains due to its inherent structural properties that make it susceptible to β-lactamase enzymes produced by some bacteria .
Biological Activity Profile
The biological activity of this compound can be summarized as follows:
Property | Description |
---|---|
Source | Isolated from Acremonium chrysogenum |
Chemical Structure | Contains a β-lactam ring; derivative of penicillin |
Antibacterial Spectrum | Moderate activity against Salmonella typhi and Staphylococcus aureus |
Resistance | Resistant to certain β-lactamases but not all |
Toxicity | Non-toxic in vivo; exhibits safety in animal models |
Production Enhancements
Recent advancements in genetic engineering have significantly improved the production yields of this compound. A study demonstrated that introducing multiple genes associated with CPC biosynthesis into an industrial strain of Acremonium chrysogenum resulted in a remarkable increase in CPC production—up to 116.3% higher than the parental strain. The genes included cefG and cefEF, critical for the final steps of CPC biosynthesis, and vgb, which encodes a bacterial hemoglobin that enhances oxygen availability during fermentation .
Case Studies
- Historical Development : The discovery of this compound marked a pivotal moment in antibiotic development. Initial studies showed that crude extracts from Acremonium chrysogenum could suppress bacterial growth effectively, leading to further research into its chemical modifications and applications .
- Synthetic Derivatives : The synthesis of 7-aminocephalosporanic acid (7-ACA) from this compound has been foundational for creating various cephalosporins with enhanced antibacterial properties. This transformation allows for the development of drugs capable of overcoming bacterial resistance mechanisms .
- Biological Assays : A study utilized Vibrio cholerae to assay low concentrations of this compound in culture fluids, demonstrating its practical application in microbiological research and the assessment of antibiotic efficacy .
Research Findings
Research continues to explore the full potential of this compound and its derivatives:
- In Vivo Activity : Studies indicate that while this compound itself may not be highly active, its derivatives show significant promise in treating infections caused by resistant bacteria. For instance, semi-synthetic derivatives have been developed that maintain efficacy against strains resistant to penicillin .
- Mechanistic Studies : Investigations into the structural modifications of CPC have revealed insights into how changes can enhance its stability and activity against resistant bacterial strains. These findings are crucial for guiding future antibiotic development strategies .
Properties
IUPAC Name |
(6R,7R)-3-(acetyloxymethyl)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O8S/c1-7(20)27-5-8-6-28-14-11(13(22)19(14)12(8)16(25)26)18-10(21)4-2-3-9(17)15(23)24/h9,11,14H,2-6,17H2,1H3,(H,18,21)(H,23,24)(H,25,26)/t9-,11-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKIDJSKDBPKTQ-GLXFQSAKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CCCC(C(=O)O)N)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CCC[C@H](C(=O)O)N)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
||
Record name | Cephalosporin C [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061245 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cephalosporin C disodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039879215 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90960427 | |
Record name | Cephalosporin C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90960427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61-24-5, 11111-12-9, 39879-21-5 | |
Record name | Cephalosporin C | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61-24-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cephalosporin C [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061245 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cephalosporin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011111129 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cephalosporin C disodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039879215 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cephalosporin C | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03313 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cephalosporin C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90960427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-(5-amino-5-carboxyvaleramido)cephalosporanic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.456 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Disodium [6R-[6α,7β(R*)]]-3-(acetoxymethyl)-7-[(5-amino-5-carboxylato-1-oxopentyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.681 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CEPHALOSPORIN C | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3XIY7HJT5L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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